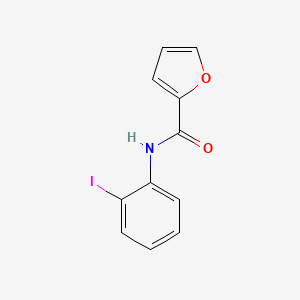

N-(2-iodophenyl)-2-furamide

Descripción general

Descripción

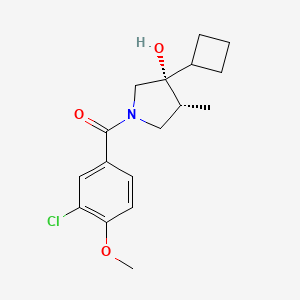

"N-(2-iodophenyl)-2-furamide" is a compound of interest in the field of organic chemistry due to its potential applications in materials science, pharmaceuticals, and as an intermediate in organic synthesis. Its structure incorporates an iodophenyl group attached to a furamide moiety, which could serve as a versatile handle for further chemical transformations.

Synthesis Analysis

The synthesis of "N-(2-iodophenyl)-2-furamide" and related compounds often involves palladium-catalyzed condensation reactions. One method utilizes N-aryl imines and alkynylbenziodoxolone derivatives, leading to multisubstituted furans with the 2-iodophenyl group providing a versatile handle for further transformations. Isotope-labeling experiments have shed light on the bond reorganization process in these condensations, including cleavage of the C-C triple bond and fragmentation of the carboxylate moiety (Lu, Wu, & Yoshikai, 2014).

Molecular Structure Analysis

The molecular structure of compounds similar to "N-(2-iodophenyl)-2-furamide" has been explored through crystallography. These analyses reveal diverse three-dimensional framework structures supported by hydrogen bonding, π-π stacking interactions, and iodo-nitro interactions (Wardell, Skakle, Low, & Glidewell, 2005).

Chemical Reactions and Properties

The 2-iodophenyl group in furan compounds serves as a key functional group for further chemical reactions, including nucleophilic substitution and cross-coupling reactions, offering pathways to various organic syntheses. This versatility is highlighted in studies demonstrating the compound's role in the formation of complex heterocycles and its reactivity towards different chemical reagents (Lindahl, Carroll, Quinn, & Ripper, 2006).

Aplicaciones Científicas De Investigación

Palladium-Catalyzed Condensation Reactions : N-(2-iodophenyl)-2-furamide is utilized in palladium-catalyzed condensation reactions. For instance, it has been used in the synthesis of multisubstituted furans, which are valuable in various chemical transformations. This compound's 2-iodophenyl group serves as a versatile handle for further modifications, thereby aiding in complex chemical syntheses (Lu, Wu, & Yoshikai, 2014).

Synthesis of Heterocyclic Compounds : It plays a role in the synthesis of furo[3,2-c]quinolin-4(5H)-one, a heterocyclic compound. Through palladium-catalyzed cyclisation, N-(2-iodophenyl)-N-methyl-3-furamide is transformed into this compound, showcasing its utility in creating complex molecular structures (Lindahl, Carroll, Quinn, & Ripper, 2006).

Crystallographic Studies : The compound has been used in crystallographic studies to understand molecular structures better. For example, research on 5-(p-bromophenyl)-N,N-bis(2-chloroethyl)-2-furamide, a related compound, provided insights into molecular bond angles and hybridization effects in furan compounds (Galešić & Vlahov, 1990).

Framework Structures in Isomeric Compounds : Studies on isomeric compounds, like N-(2-iodophenyl)-2-nitrobenzamide, have shown how N-(2-iodophenyl)-2-furamide and its derivatives can form diverse framework structures. This highlights its potential in materials science and molecular engineering (Wardell, Skakle, Low, & Glidewell, 2005).

Synthesis of Lipid-Lowering Agents : N-(benzoylphenyl)-2-furamides, structurally similar to N-(2-iodophenyl)-2-furamide, have shown potential as lipid-lowering agents. This indicates the possibility of N-(2-iodophenyl)-2-furamide and its derivatives being used in medical research, particularly in cardiovascular disease treatment (Hikmat et al., 2017).

Polymer Synthesis : In the field of polymer chemistry, N-(2-iodophenyl)-2-furamide derivatives are used for polycondensation reactions. These reactions are crucial for creating novel polymeric materials with potential applications in various industries (Abid, Gharbi, & Gandini, 2000).

Catalytic Reactions : N-(2-iodophenyl)-2-furamide has been used in catalytic reactions, like oxidative addition to Pd(II) complexes. This demonstrates its utility in complex chemical processes, which are fundamental in synthetic chemistry (Vicente-Hernández et al., 2016).

Photolysis Studies : It has been studied in photolysis reactions, which are significant in understanding chemical stability and transformation under light exposure. This kind of research is crucial in developing light-sensitive materials and compounds (Powers, 1971).

Antibacterial Activities : Derivatives of N-(2-iodophenyl)-2-furamide have been synthesized and tested for their antibacterial activities, indicating its potential in drug discovery and development for treating infectious diseases (Siddiqa et al., 2022).

Bio-Imaging Applications : Some derivatives are used in bio-imaging, such as in live cell and zebrafish larvae, demonstrating their potential in biological and medical research for visualizing biological processes (Ravichandiran et al., 2020).

Mecanismo De Acción

Direcciones Futuras

Propiedades

IUPAC Name |

N-(2-iodophenyl)furan-2-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H8INO2/c12-8-4-1-2-5-9(8)13-11(14)10-6-3-7-15-10/h1-7H,(H,13,14) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YBUDEKREKNAHIH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)NC(=O)C2=CC=CO2)I | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H8INO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

313.09 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(2-iodophenyl)furan-2-carboxamide | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-[3-(acetylamino)phenyl]-2-[6-oxo-3-(2-thienyl)-1(6H)-pyridazinyl]acetamide](/img/structure/B5629594.png)

![2-({[4-(1H-imidazol-1-yl)benzoyl]amino}methyl)-N,N-dimethyl-6,7-dihydropyrazolo[1,5-a]pyrazine-5(4H)-carboxamide](/img/structure/B5629605.png)

![6-{3-[(2-methoxyphenoxy)methyl]-1-propyl-1H-1,2,4-triazol-5-yl}tetrazolo[1,5-a]pyridine](/img/structure/B5629608.png)

![N'-{(3S*,4R*)-4-isopropyl-1-[(3-methoxyphenyl)acetyl]-3-pyrrolidinyl}-N,N-dimethylsulfamide](/img/structure/B5629613.png)

![2-methyl-1-[2-(tetrahydrofuran-3-yl)ethyl]quinolin-4(1H)-one](/img/structure/B5629621.png)

![N-{[(diphenylmethyl)amino]carbonothioyl}-2-furamide](/img/structure/B5629625.png)

![1-[(dimethylamino)(4-methylphenyl)acetyl]-4-(3-pyridinyl)-4-piperidinol](/img/structure/B5629633.png)

![2-[(3,5-dimethyl-4-isoxazolyl)methyl]-8-(2-morpholinylcarbonyl)-2,8-diazaspiro[4.5]decan-3-one hydrochloride](/img/structure/B5629657.png)

![N-[3-(5-methyl-1,3,4-thiadiazol-2-yl)phenyl]-1-(pyrimidin-2-ylmethyl)piperidine-2-carboxamide](/img/structure/B5629674.png)

![ethyl {2-[(2,2-dimethylpropanoyl)amino]-1,3-thiazol-4-yl}acetate](/img/structure/B5629689.png)